2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile is a complex organic compound that belongs to the quinolizine family This compound is characterized by its unique structure, which includes a benzylamino group, an oxo group, and two cyano groups attached to a quinolizine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinolizine core, followed by the introduction of the benzylamino group and the cyano groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of N-iodosuccinimide (NIS) has been reported as a mild and convenient reagent for selective mono- or didebenzylation in the synthesis of benzylamino derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure environmental sustainability and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzylamino moiety.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a lead compound for drug discovery, particularly in the development of antibacterial and anticancer agents
Materials Science: Its ability to participate in hydrogen bonding and π-π stacking interactions makes it suitable for the development of functional materials and supramolecular assemblies.
Wirkmechanismus
The mechanism of action of 2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The benzylamino group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the quinolizine core can interact with nucleic acids and proteins, potentially affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like quinoline-4-carboxylic acids share a similar quinolizine core and exhibit comparable biological activities.
Pyridazinone Derivatives: These compounds also contain a benzylamino group and have been studied for their cardiotonic and myofibrillar Ca2+ sensitizing effects.
Uniqueness
2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
65125-90-8 |
---|---|
Molekularformel |
C18H12N4O |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
2-(benzylamino)-4-oxoquinolizine-1,3-dicarbonitrile |
InChI |
InChI=1S/C18H12N4O/c19-10-14-16-8-4-5-9-22(16)18(23)15(11-20)17(14)21-12-13-6-2-1-3-7-13/h1-9,21H,12H2 |
InChI-Schlüssel |
XPQRCMLNVFWCPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=C2C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.